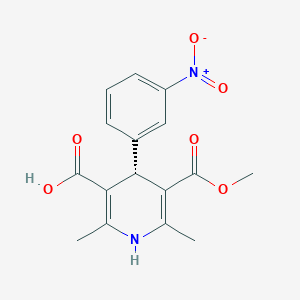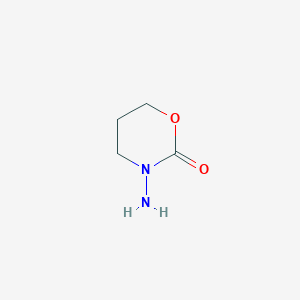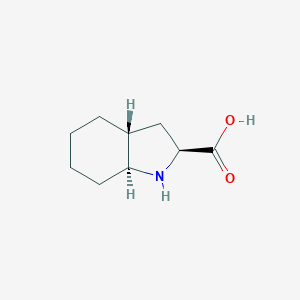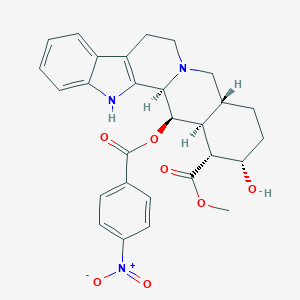
(4'-Methoxy-biphenyl-2-yl)-acetic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of closely related compounds to (4'-Methoxy-biphenyl-2-yl)-acetic acid involves various chemical strategies. For instance, the regioselective bromination of 4-methoxyphenylacetic acid yields 2-(3-Bromo-4-methoxyphenyl)acetic acid with a high degree of precision in the placement of bromine and methoxy groups, demonstrating the versatility in modifying the biphenyl structure (Guzei, Gunderson, & Hill, 2010). Another example is the multicomponent condensation approach for synthesizing novel acetic acid derivatives, highlighting innovative pathways in organic synthesis (Lichitsky, Komogortsev, & Melekhina, 2021).
Molecular Structure Analysis
The molecular structure of related compounds exhibits interesting features, such as the near coplanarity of the methoxy group with the phenyl ring and specific angles indicating electronic effects of substituents. These structural insights are crucial for understanding the chemical behavior and reactivity of the molecule (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The acylation reactions involving (4'-Methoxy-biphenyl-2-yl)-acetic acid derivatives demonstrate the compound's reactivity towards forming new bonds and structures. These reactions provide pathways to synthesize amides and pyrazoles, expanding the chemical utility of the biphenyl acetic acid framework (Arutjunyan et al., 2013).
Physical Properties Analysis
The crystallization and physical structuring of similar compounds are influenced by intermolecular interactions, such as hydrogen bonding. These properties are essential for determining the material's state, solubility, and stability, critical for practical applications (Choudhury & Row, 2002).
Chemical Properties Analysis
The electronic properties, such as electron-withdrawing and donating effects of substituents, significantly impact the chemical behavior of (4'-Methoxy-biphenyl-2-yl)-acetic acid derivatives. These effects are observable in the molecular structure and influence the reactivity and interaction with other molecules (Guzei, Gunderson, & Hill, 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Interactions
- Research has explored the acylation of amines and pyrazole using acyl chlorides derived from closely related compounds, indicating applications in the synthesis of new amides and 1-acylpyrazole. Such chemical processes are fundamental in organic synthesis, potentially leading to the development of pharmaceuticals and agrochemicals (Arutjunyan et al., 2013).
Fluorescence and Labeling
- A study on novel stable fluorophores derived from methoxyindole-3-acetic acid showcases the use of such compounds as fluorescent labeling reagents. This application is crucial in biomedical analysis, offering a tool for the sensitive detection of biological molecules (Hirano et al., 2004).
Antimicrobial Applications
- Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. The significance of this research lies in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Noolvi et al., 2016).
Antidiabetic Agents
- Studies on oxyiminoalkanoic acid derivatives, structurally related to (4'-Methoxy-biphenyl-2-yl)-acetic acid, have shown potent glucose and lipid-lowering effects in diabetic mice models. This research underscores the potential of such compounds in developing new antidiabetic medications (Imoto et al., 2003).
Aldose Reductase Inhibitors
- The development of acetic acid derivatives as aldose reductase inhibitors for the topical treatment in a visual impairment rat model highlights another therapeutic application. Aldose reductase inhibitors are important in preventing complications related to diabetes, such as cataracts (La Motta et al., 2008).
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTGRAKPKIWJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362712 | |
| Record name | 2-Biphenyl-(4'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Methoxy-biphenyl-2-yl)-acetic acid | |
CAS RN |
108478-21-3 | |
| Record name | 2-Biphenyl-(4'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)



![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)

